3-methyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family This compound features a purine core substituted with various functional groups, including a methyl group, a methylallyl group, and a methylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Core: Starting from a suitable purine precursor, such as 6-chloropurine, the core structure is constructed through nucleophilic substitution reactions.
Introduction of the Methyl Group: Methylation of the purine core can be achieved using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Allylation: The 2-methylallyl group can be introduced via an allylation reaction using an appropriate allyl halide and a palladium catalyst.
Piperidinyl Substitution: The 3-methylpiperidin-1-yl group is introduced through a nucleophilic substitution reaction, often using a piperidine derivative and a suitable leaving group on the purine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Catalysts and reagents would be chosen to minimize cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and allyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the double bonds in the allyl group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: The purine core can undergo various substitution reactions, including halogenation and nucleophilic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, H₂/Pd
Substitution: Alkyl halides, bases (e.g., NaOH, K₂CO₃), palladium catalysts
Major Products
Oxidation: Formation of carboxylic acids or ketones from the oxidation of methyl and allyl groups.
Reduction: Saturated hydrocarbons from the reduction of double bonds.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its interactions with nucleic acids and proteins. Its purine core suggests potential as a ligand for enzymes or receptors involved in nucleotide metabolism.
Medicine
Medically, derivatives of this compound could be explored for their pharmacological properties, including potential antiviral, anticancer, or anti-inflammatory activities. The presence of the piperidinyl group is particularly interesting for drug design, as it is a common motif in many bioactive molecules.
Industry
Industrially, this compound could be used in the synthesis of advanced materials or as a precursor for specialty chemicals. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of 3-methyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The purine core could mimic natural nucleotides, potentially interfering with DNA or RNA synthesis. The piperidinyl group might enhance binding affinity to certain proteins, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Another purine derivative with stimulant properties.
Theophylline (1,3-dimethylxanthine): Used in respiratory diseases for its bronchodilator effects.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
3-methyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-10(2)8-21-12-13(19(4)16(23)18-14(12)22)17-15(21)20-7-5-6-11(3)9-20/h11H,1,5-9H2,2-4H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKMTCWMVZSZOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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